molecular formula C18H14Cl2N2O B12544824 Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]- CAS No. 821784-11-6

Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]-

Cat. No.: B12544824
CAS No.: 821784-11-6
M. Wt: 345.2 g/mol
InChI Key: HZZGASNLZCIERF-UHFFFAOYSA-N
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Description

Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]- (CAS: 821784-21-8; InChIKey: AUIZLHIMJRFGPG-UHFFFAOYSA-N) is a heterocyclic phenolic compound featuring a pyridine ring substituted at the 3-position with a [(3,4-dichlorophenyl)methyl]amino group and a hydroxyl group at the 4-position of the phenol moiety . This compound is cataloged under identifiers such as TCMDC-136668 and CHEMBL586458, indicating its relevance in pharmaceutical screening libraries.

Properties

CAS No.

821784-11-6

Molecular Formula

C18H14Cl2N2O

Molecular Weight

345.2 g/mol

IUPAC Name

4-[5-[(3,4-dichlorophenyl)methylamino]pyridin-3-yl]phenol

InChI

InChI=1S/C18H14Cl2N2O/c19-17-6-1-12(7-18(17)20)9-22-15-8-14(10-21-11-15)13-2-4-16(23)5-3-13/h1-8,10-11,22-23H,9H2

InChI Key

HZZGASNLZCIERF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)NCC3=CC(=C(C=C3)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]- typically involves multiple steps, starting with the preparation of the 3,4-dichlorophenylmethylamine. This intermediate can be synthesized through the reduction of 3,4-dichloronitrobenzene followed by reductive amination with formaldehyde. The next step involves the coupling of this amine with a pyridine derivative under conditions that facilitate the formation of the desired product. Common reagents used in these steps include reducing agents like hydrogen gas or sodium borohydride, and coupling agents such as palladium catalysts for cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability . Additionally, the use of green chemistry principles, such as biocatalysis, could be explored to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield a quinone, while reduction of nitro groups would yield amines .

Scientific Research Applications

Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dichlorophenyl and pyridinyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Similarities and Variations

The target compound belongs to a family of pyridinylphenol derivatives characterized by:

  • Core scaffold: A phenol ring linked to a pyridine moiety.
  • Substituent diversity: Variations in the aminoalkyl or arylalkyl groups attached to the pyridine ring.

Key analogs and their distinguishing features are summarized below:

Compound Name Substituent on Pyridine CAS/Identifier Key Structural Differences Potential Applications
Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]- (3,4-Dichlorophenyl)methyl 821784-21-8 Dichlorophenyl group enhances lipophilicity and electronegativity. Pharmaceutical screening (e.g., kinase/sirtuin inhibition)
Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- Cyclohexylmethyl 821784-72-9 Cyclohexyl group increases steric bulk; may reduce membrane permeability. Unspecified (structural analog in screening libraries)
Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]- (3,4-Dimethoxyphenyl)methyl - Methoxy groups improve solubility but reduce electrophilicity. Antioxidant or anti-inflammatory applications (hypothetical)
4-Chloro-3-(pyridin-2-yl)phenol Pyridin-2-yl (no amino linker) - Absence of amino linker reduces conformational flexibility. Antimicrobial or pesticidal activity (inferred from related chlorophenols)

Substituent Effects on Physicochemical Properties

  • Electronic Effects : Chlorine atoms enhance electron-withdrawing properties, which may influence binding to electron-rich biological targets (e.g., enzymes or receptors). Methoxy groups, in contrast, donate electrons, altering charge distribution .

Biological Activity

Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : 4-[5-[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]phenol
  • Molecular Formula : C19H16Cl2N2O
  • Molecular Weight : 354.25 g/mol
  • CAS Number : 71424003

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to influence the following pathways:

  • Dopamine Receptor Modulation : Similar compounds have been reported to act as selective agonists for dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders. The modulation of these receptors can lead to neuroprotective effects and potential therapeutic applications in conditions like Parkinson's disease .
  • Inhibition of Cell Proliferation : Research indicates that related compounds can inhibit cell proliferation in cancer cell lines without inducing acute cytotoxicity at high concentrations . This suggests a potential application in cancer therapeutics.

Biological Activity Data

The following table summarizes key findings on the biological activity of Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]- and related compounds:

Activity Effect Reference
D3 Receptor AgonismPromotes β-arrestin translocation
Cell ViabilityNo significant cytotoxicity at 100 µM
SRE.L ActivityInhibition observed in PC3 cells
Anti-inflammatory EffectsPotential reduction in inflammation markers

Case Studies

  • Neuroprotective Effects : A study demonstrated that compounds similar to Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]- exhibited neuroprotective properties against MPTP-induced neurodegeneration in animal models. This suggests a potential application for treating neurodegenerative diseases .
  • Anticancer Activity : In vitro studies have shown that related phenolic compounds can significantly inhibit the growth of various cancer cell lines, including prostate cancer cells (PC3). The mechanisms involved include the modulation of signaling pathways associated with cell survival and apoptosis .

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